Product packaging for Amrinone(Cat. No.:CAS No. 60719-84-8)

Amrinone

货号: B1666026
CAS 编号: 60719-84-8
分子量: 187.20 g/mol
InChI 键: RNLQIBCLLYYYFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Cardiotonic Agent Development

Pioneering Role as a Non-Catecholamine, Non-Glycoside Inotrope

Amrinone emerged as a groundbreaking compound, distinguishing itself as the first agent from the phosphodiesterase (PDE) inhibitor class to achieve clinical application mims.com. It was notably characterized as a "non-glycosidic, non-adrenergic cardiotonic agent" fishersci.pt. Early investigations, such as those conducted by Alousi et al. in 1979, demonstrated this compound's potent and long-acting positive inotropic effects in canine models, showcasing a notable separation between its positive inotropic and chronotropic actions nih.govwikipedia.org. The compound was observed to enhance contractile force and the rate of force development without inducing changes in the duration of the contractile cycle or time-to-peak tension nih.govwikipedia.org. A particularly significant finding was this compound's ability to increase cardiac output specifically in models of failing hearts, rather than in normal, non-failing hearts nih.govwikipedia.org.

Initial clinical studies involving patients with intractable myocardial failure further underscored this compound's therapeutic potential. Intravenous administration of this compound led to a substantial increase in cardiac index (CI) and a reduction in left ventricular filling pressure (LVFP), without eliciting significant alterations in heart rate or mean aortic blood pressure fishersci.pt. The mean endocardial circumferential fiber shortening (mean Vcf), as assessed by echocardiography, also showed an increase fishersci.pt.

The following table summarizes key hemodynamic changes observed in early clinical studies with intravenous this compound in patients with chronic congestive heart failure:

Hemodynamic ParameterBaseline (Mean ± SD)Peak Effect (Mean ± SD)p-value
Cardiac Index (l/min/m²)1.84 ± 0.322.74 ± 0.44< 0.001 fishersci.pt
Left Ventricular Filling Pressure (mmHg)25.8 ± 6.219.5 ± 6.8< 0.05 fishersci.pt

Influence on Subsequent Novel Cardiotonic Agent Development

The discovery and initial success of this compound, characterized by its unique bipyridine chemical structure, established it as a pivotal lead compound nih.govwikipedia.org. This pioneering role catalyzed widespread research and development efforts across the pharmaceutical industry, leading to the subsequent emergence of a new generation of cardiotonic agents nih.gov. Notable compounds developed following this compound's lead include milrinone (B1677136), enoximone, piroximone, and orprinone, all sharing structural or mechanistic similarities to this compound nih.govwikipedia.org.

Paradigm Shift in Heart Failure Pharmacotherapy Research

Despite the initial enthusiasm surrounding this compound and its derivatives, the long-term clinical outcomes of these novel inotropic agents led to a significant re-evaluation of heart failure pharmacotherapy nih.govmims.com. The Prospective Randomized Milrinone Survival Evaluation (PROMISE) study, for instance, revealed that long-term oral administration of milrinone, a close analogue of this compound, was associated with increased morbidity and mortality in patients suffering from severe chronic heart failure nih.govlipidmaps.org. This unexpected outcome, coupled with similar findings from other inotropic agents, highlighted a crucial limitation: while these drugs could acutely improve hemodynamic parameters, they did not translate into improved long-term survival or clinical outcomes for patients with chronic heart failure nih.govmims.com.

This realization precipitated a profound paradigm shift in the approach to heart failure management nih.govwikipedia.orgfishersci.ca. The focus transitioned from primarily inotropic support to a more comprehensive cardioprotective strategy nih.govwikipedia.org. Modern pharmacotherapy for chronic heart failure now emphasizes agents known to prolong patient lifespan, such as angiotensin-converting enzyme inhibitors, angiotensin II AT1 receptor blockers, beta-adrenergic receptor blockers, and aldosterone (B195564) antagonists nih.govwikipedia.org. Ironically, the clinical trajectory of this compound, by underscoring the complexities and limitations of sustained inotropic therapy, inadvertently played a critical role in shaping the current, more effective, and life-prolonging treatment paradigms for chronic heart failure nih.govwikipedia.org.

Evolution of Understanding Regarding this compound's Mechanism of Action

However, subsequent research clarified that this compound, along with other novel cardiotonic agents in its class, primarily exerts its effects through the inhibition of phosphodiesterase 3 (PDE3) activity nih.govwikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.ca. PDE3 is an enzyme responsible for the breakdown of cAMP wikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.cafishersci.canih.gov. By inhibiting PDE3, this compound leads to an increase in intracellular concentrations of cAMP wikipedia.orgwikipedia.orgciteab.compharmakb.comfishersci.cafishersci.canih.gov.

The elevated cAMP then activates the cAMP/protein kinase A (PKA)/Ca2+ pathway nih.govwikipedia.orgwikipedia.org. In cardiac myocytes, the increased cAMP concentration enhances PKA activity, which in turn improves the Ca2+ inward current through L-type Ca2+ channels wikipedia.orgwikipedia.org. This leads to increased calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, ultimately triggering a stronger and more efficient cardiac contraction, thereby producing the positive inotropic effect wikipedia.orgwikipedia.org. In vascular smooth muscle, the rise in cAMP concentrations promotes vasodilation by facilitating calcium uptake into the sarcoplasmic reticulum, which reduces the intracellular calcium available for contraction wikipedia.org. While the core mechanism involves PDE3 inhibition and subsequent cAMP elevation, the precise cascade of events leading to increased cardiac output from this elevated cAMP bioavailability continues to be an area of ongoing research wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B1666026 Amrinone CAS No. 60719-84-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-5-pyridin-4-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQIBCLLYYYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022603
Record name Amrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L
Record name SID11533005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60719-84-8
Record name Amrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60719-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inamrinone [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name inamrinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amrinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INAMRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

294-297, 295 °C
Record name Amrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action

Phosphodiesterase Inhibition

Amrinone is classified as a phosphodiesterase inhibitor, meaning it prevents the breakdown of cyclic nucleotides within cells. wikipedia.orgontosight.aitaylorandfrancis.com

Selective Inhibition of Phosphodiesterase 3 (PDE3)

This compound is a selective inhibitor of phosphodiesterase 3 (PDE3). ontosight.aijrespharm.comnih.govnih.gov This enzyme is crucial in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels by hydrolyzing their phosphodiester bonds. wikipedia.orgpicmonic.comahajournals.org PDE3 is a dual-specificity enzyme, with a hydrolysis rate for cAMP that is approximately tenfold higher than for cGMP. researchgate.net

This compound selectively inhibits the phosphodiesterase 3A (PDE3A) isoform. drugbank.comscbt.com PDE3A is particularly active in the cardiovascular system and plays a significant role in regulating cAMP-mediated signaling in the human myocardium, influencing myocardial contractility through pathways involving protein phosphorylation and calcium cycling. jrespharm.comscbt.com this compound binds non-covalently to the active site of PDE3A, altering the enzyme's kinetics and reducing the hydrolysis of cyclic AMP. scbt.com

This compound also acts as a selective inhibitor of the phosphodiesterase 3B (PDE3B) isoform. taylorandfrancis.comscbt.com PDE3B is highly expressed in pancreatic β-cells, where it is estimated to be responsible for the hydrolysis of approximately 70% of cAMP. taylorandfrancis.com Inhibition of PDE3B by this compound in pancreatic islets has been shown to significantly enhance glucose-induced insulin (B600854) secretion. taylorandfrancis.comjpp.krakow.pltandfonline.comnih.gov

This compound demonstrates specific kinetic characteristics in its inhibition of PDE3. Studies have shown that this compound's IC50 (half maximal inhibitory concentration) values for PDE3 inhibition can vary depending on temperature and comparison to other PDE3 inhibitors. For instance, at 34°C and 32°C, this compound exhibited significantly higher IC50 values for PDE3 inhibition compared to milrinone (B1677136), with values of 9.863 ± 1.709 µM and 15.07 ± 1.855 µM, respectively, versus milrinone's 1.771 ± 0.716 µM and 1.302 ± 0.357 µM. frontiersin.org

Table 1: Comparative IC50 Values for PDE3 Inhibition (µM)

InhibitorTemperature (°C)IC50 (µM)
This compound349.863 ± 1.709 frontiersin.org
Milrinone341.771 ± 0.716 frontiersin.org
This compound3215.07 ± 1.855 frontiersin.org
Milrinone321.302 ± 0.357 frontiersin.org

Consequences of PDE3 Inhibition on Cyclic Nucleotides

The inhibition of PDE3 by this compound leads to a direct impact on the intracellular concentrations of cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP). wikipedia.orgontosight.aitaylorandfrancis.comnih.govpicmonic.com

By inhibiting PDE3, this compound prevents the enzymatic degradation of cAMP, thereby leading to an increase in intracellular cAMP levels. wikipedia.orgontosight.aitaylorandfrancis.comnih.govnih.govpicmonic.comdrugbank.comnih.gov This elevation of cAMP is a primary mechanism through which this compound exerts its effects. In cardiac myocytes, increased cAMP concentration enhances the activity of protein kinase A (PKA), which in turn improves the Ca2+ inward current through L-type Ca2+ channels. This leads to calcium-induced calcium release from the sarcoplasmic reticulum, triggering muscle contraction and resulting in a positive inotropic effect. wikipedia.orgpicmonic.com In vascular smooth muscle, increased cAMP levels facilitate calcium uptake by the sarcoplasmic reticulum, decreasing the calcium available for contraction and leading to vasodilation. wikipedia.orgpicmonic.com In pancreatic β-cells, the increase in intracellular cAMP concentration due to PDE3B inhibition is associated with the potentiation of insulin secretion. taylorandfrancis.comjpp.krakow.pltandfonline.comnih.gov

Compound Names and PubChem CIDs

Intracellular Signaling Cascade Modulation

The primary mechanism by which this compound modulates intracellular signaling cascades is through its inhibitory action on PDE3, which significantly impacts cAMP-dependent pathways and calcium homeostasis in cardiomyocytes.

This compound selectively inhibits phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). wikipedia.orgahajournals.orgnih.govdrugbank.comxn--80aabqbqbnift4db.xn--p1aimhmedical.comnih.govebi.ac.ukmims.commedscape.compediatriconcall.comwikiwand.comdrugbank.comwikipedia.orgnih.gov By inhibiting PDE3, this compound prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentrations within cardiac myocytes. wikipedia.orgnih.govmhmedical.comnih.govmims.commedscape.compediatriconcall.comwikiwand.comnih.gov Elevated levels of cAMP subsequently activate Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgahajournals.orgxn--80aabqbqbnift4db.xn--p1aimhmedical.comnih.govebi.ac.ukwikiwand.comnih.govwikipedia.orgoup.comahajournals.org PKA is typically inactive as a tetrameric holoenzyme, but the binding of cAMP causes the dissociation of its regulatory and catalytic subunits, thereby enabling the catalytic units to phosphorylate substrate proteins. wikipedia.org This activation of PKA is crucial for the downstream effects of this compound on cardiac function, as PKA phosphorylates various functional proteins involved in regulating calcium signaling and contractile processes. ahajournals.orgnih.govwikipedia.orgoup.comahajournals.org

The increased intracellular cAMP and subsequent activation of PKA by this compound significantly influence calcium dynamics within cardiomyocytes, leading to enhanced cardiac contractility. wikipedia.orgahajournals.orgnih.govdrugbank.comxn--80aabqbqbnift4db.xn--p1ainih.govebi.ac.ukwikiwand.comoup.comahajournals.org

This compound enhances high-gain calcium-induced calcium release (CICR) in cardiomyocytes. wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiebi.ac.ukwikiwand.com This positive inotropic effect is mediated by the selective enhancement of CICR, which contributes to myocyte contraction through phosphorylation via cAMP-dependent protein kinase A (PKA) and Ca2+-calmodulin kinase pathways. wikipedia.orgxn--80aabqbqbnift4db.xn--p1aiebi.ac.uk The process involves calcium entry through L-type calcium channels, which then triggers a much larger mobilization of calcium from the sarcoplasmic reticulum (SR) store via ryanodine (B192298) receptors (RyR2). nih.govoup.comahajournals.org

Activation of PKA by this compound improves the inward calcium current through L-type calcium channels (voltage-gated calcium channels) located on the sarcolemma of cardiomyocytes. wikipedia.orgmhmedical.comnih.govwikiwand.comoup.comahajournals.org This leads to an increase in the influx of extracellular calcium into the cardiac cell, providing the initial trigger for muscle contraction. nih.govdrugbank.commhmedical.comnih.govahajournals.orgresearchgate.net

Furthermore, PKA activation by this compound leads to the phosphorylation and deactivation of phospholamban (PLB). wikipedia.orgnih.govoup.comahajournals.org Phospholamban typically inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which is responsible for pumping calcium back into the sarcoplasmic reticulum. wikipedia.orgnih.govoup.com The deactivation of phospholamban removes this inhibition, thereby enhancing the rate of calcium uptake into the sarcoplasmic reticulum by SERCA. wikipedia.orgnih.govoup.comahajournals.orgresearchgate.net This accelerated calcium reuptake into the SR contributes to a faster rate of myocardial relaxation, known as the lusitropic effect. wikipedia.orgnih.govoup.comahajournals.orgresearchgate.net

Data Tables

Research has provided quantitative data on this compound's effects on phosphodiesterase enzymes and cyclic nucleotide efflux.

Table 1: this compound's IC50 and Ki Values for PDE Inhibition and Cyclic Nucleotide Efflux at 37°C

Target/EffectIC50 (µM)Ki (µM)
PDE3 InhibitionN/AN/A
PDE5 InhibitionSignificantly higher than PDE3Significantly higher than PDE3
cAMP Efflux InhibitionNo significant difference (37°C vs. 28°C)No significant difference (37°C vs. 28°C)
cGMP Efflux InhibitionLower concentrations (normothermic conditions)N/A

Table 2: Comparative Potency of Phosphodiesterase Inhibitors

CompoundPotency (relative to this compound for high-affinity cAMP PDE inhibition)
This compound1x
Milrinone40x more potent
TheophyllineLess potent than Milrinone
CaffeineLess potent than Theophylline
IsobutylmethylxanthineMore potent than Milrinone

Note: This table highlights the comparative potency of this compound against other phosphodiesterase inhibitors, specifically concerning high-affinity cAMP phosphodiesterase inhibition. nih.gov

Calcium Homeostasis Regulation in Cardiomyocytes

Potential Involvement of Sodium-Dependent Pathways

This compound's mechanism of action is linked to alterations in extracellular and intracellular calcium balance, potentially involving a sodium-dependent pathway, likely mediated by increased levels of tissue cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov Research on dog erythrocytes has demonstrated that this compound stimulates net calcium uptake, specifically influencing calcium influx rather than efflux. nih.gov This effect is notably enhanced when cells are in low sodium environments and is abolished by increasing external sodium or decreasing intracellular sodium, suggesting that this compound potentiates passive calcium entry through a sodium-dependent mechanism. nih.gov If calcium movement in myocardial sarcolemma mirrors that in dog erythrocytes, this sodium-dependent pathway could elucidate this compound's inotropic effect by elevating intracellular calcium concentrations. nih.gov However, studies investigating this compound's inhibitory effect on stimulated bone resorption, while consistent with blocking a Na+-Ca++ exchange, yielded inconclusive results regarding the effects of altering medium sodium concentration, indicating that sodium-independent effects on calcium transport cannot be entirely ruled out. nih.gov Unlike digoxin, this compound does not inhibit sodium-potassium adenosine tri-phosphatase activity. pediatriconcall.com

Effects on Protein Phosphorylation

This compound has been shown to increase contractions initiated by high-gain calcium-induced calcium release (CICR) in normal myocytes. researchgate.netwikipedia.org The positive inotropic effect of this compound is mediated by the selective enhancement of high-gain CICR, which contributes to myocyte contraction through phosphorylation via cAMP-dependent protein kinase A (PKA) and Ca2+ calmodulin kinase pathways. wikipedia.orgxn--80aabqbqbnift4db.xn--p1ai The increase in intracellular cAMP levels, resulting from PDE3 inhibition, leads to the activation of PKA. picmonic.com PKA, in turn, phosphorylates and deactivates phospholambans, which are inhibitors of SERCA (sarcoplasmic reticulum Ca2+-ATPase). wikipedia.org This phosphorylation facilitates the removal of Ca2+ from the cytoplasm and its storage back into the sarcoplasmic reticulum, thereby promoting arterial relaxation, also known as a lusitropic effect. wikipedia.org

Studies in hamster hearts with moderate heart failure indicated that this compound, both alone and in combination with dobutamine (B195870), significantly increased developed pressure, and the phosphorylation potential also increased significantly. ahajournals.org In advanced heart failure, while this compound and this compound plus dobutamine increased developed pressure, only this compound alone significantly improved the phosphorylation potential. ahajournals.org The cAMP-mediated positive inotropic effect of this compound can be inhibited by the muscarinic receptor agonist carbachol. This inhibition occurs through actions at multiple sites, including the lowering of cAMP via inhibition of adenylyl cyclase, stimulation of PDE2 by cyclic GMP, inhibition of protein kinase A, and activation of phosphatase. ahajournals.org Furthermore, the increase in Ca2+ transients induced by this compound is abolished by muscarinic receptor agonists. ahajournals.org

Molecular Interactions and Structural Insights

Molecular Docking Simulations with PDE3B

This compound functions as a selective inhibitor of phosphodiesterase 3 (PDE3), a key enzyme in the regulation of cyclic nucleotide levels. researchgate.netwikipedia.orgnih.govioffe.ruresearchgate.netwmcloud.orgdrugbank.comearthlinepublishers.compediatriconcall.com Molecular docking simulations have been conducted to elucidate this compound's influence on cAMP enhancement and its primary binding interactions with PDE3B. ioffe.ruresearchgate.netiku.edu.trsciencegate.appresearchgate.net PDE3B is predominantly localized within the T tubules, which are invaginations of the plasma membrane in cardiac myocytes. mdpi.com This isoform of PDE3 is primarily implicated in the regulation of cellular metabolism, distinguishing its role from that of PDE3A, which is more involved in contractility. mdpi.com this compound's inhibitory action involves non-covalent binding to the active site of PDE3A, thereby altering the enzyme's kinetics and reducing the hydrolysis of cyclic AMP, leading to enhanced intracellular concentrations. scbt.com The catalytic domain of PDE3A shares a high degree of conservation with PDE3B. mdpi.com

Binding Affinity with Other Proteins and Receptors

Molecular docking simulations have provided insights into this compound's binding affinities with various proteins and receptors beyond PDE3. This compound has demonstrated strong binding affinity to integrins α5β1 and αIIbβ3, with a Delta G of -6.6 kcal/mol for both. ioffe.ruresearchgate.netiku.edu.tr Additionally, it exhibits a strong binding affinity to DNA, with a Delta G of -6.5 kcal/mol. ioffe.ruresearchgate.netiku.edu.tr These observed binding affinities have been correlated with this compound's potential anticancer activity. ioffe.ruresearchgate.netiku.edu.tr Docking simulations have also been utilized to investigate the interaction between this compound and various Cytochrome P450s (CYPs), including CYP1A2, CYP2C9, and CYP2C19, given their critical role as phase I metabolizing enzymes. ioffe.ruresearchgate.netiku.edu.tr Furthermore, molecular docking analysis suggests that this compound exhibits acceptable binding features with the BRCA1 protein. researchgate.net

Table 1: this compound Binding Affinities from Molecular Docking Simulations

Target Protein/MoleculeBinding Affinity (Delta G, kcal/mol)Associated Activity/RoleSource
Integrin α5β1-6.6Potential anticancer ioffe.ruresearchgate.netiku.edu.tr
Integrin αIIbβ3-6.6Potential anticancer ioffe.ruresearchgate.netiku.edu.tr
DNA-6.5Potential anticancer ioffe.ruresearchgate.netiku.edu.tr
PDE3BNot specified, but main binding interactions elucidatedcAMP enhancement, metabolism regulation ioffe.ruresearchgate.netiku.edu.trsciencegate.appresearchgate.netmdpi.com
PDE3ABinds non-covalently to active site, alters kineticscAMP enhancement, contractility regulation scbt.com
Cytochrome P450s (CYP1A2, CYP2C9, CYP2C19)Investigated for metabolic interactionsPhase I metabolism ioffe.ruresearchgate.netiku.edu.tr
BRCA1 proteinAcceptable binding featuresTumor suppression researchgate.net

Tautomeric Forms and Calcium Cation Interaction

This compound is known to exist in various tautomeric forms. researchgate.netearthlinepublishers.comgoogle.comgoogle.compharmatutor.org Computational studies, employing Density Functional Theory (DFT), have extensively investigated the conformational features and properties of this compound and its tautomers. researchgate.netearthlinepublishers.com These computational analyses have also extended to explore the interaction between these tautomeric forms and calcium cations. researchgate.netearthlinepublishers.com The findings indicate that all identified tautomers of this compound, as well as their complexes formed with calcium cations, maintain electronic and structural stability. researchgate.netearthlinepublishers.com Furthermore, when dissolved in water, this compound can readily convert into its enolate form, a transformation that enhances its solubility and absorption. pharmatutor.org The phenomenon of keto-enol tautomerism is significant, as it can lead to the formation of 6-membered heterocycles that structurally resemble cardiotonic drugs, including this compound. rsc.org A related compound, milrinone, also exhibits multiple tautomeric structures, specifically enol, keto, anion, and cation forms, whose existence is influenced by factors such as solvent polarity, light, and pH. nih.gov For milrinone, both the keto and cationic structures are considered to be the active forms of the inotropic agent. nih.gov

Table 2: this compound Tautomeric Forms and Interaction with Calcium Cation

FeatureDescriptionSource
Tautomeric FormsExists in various tautomeric forms, including enolate. researchgate.netearthlinepublishers.comgoogle.comgoogle.compharmatutor.org
Computational StudiesDFT studies confirm electronic and structural stability of tautomers. researchgate.netearthlinepublishers.com
Calcium Cation InteractionTautomers and their complexes with calcium cation are electronically and structurally stable. researchgate.netearthlinepublishers.com
Enolate FormationConversion to enolate form in water enhances solubility and absorption. pharmatutor.org
Keto-Enol TautomerismCan lead to formation of 6-membered heterocycles resembling cardiotonic drugs. rsc.org

Pharmacodynamics and Cardiovascular Effects

Positive Inotropic Effects

Amrinone exerts a significant positive inotropic effect, enhancing the contractile force of the myocardium wikipedia.orgdrugbank.compatsnap.compediatriconcall.commims.comahajournals.orgnih.gov. This action is crucial in conditions like heart failure, where myocardial pumping efficiency is compromised patsnap.com. The increase in cAMP within cardiac myocytes, due to PDE3 inhibition, activates protein kinase A (PKA) wikipedia.orgpatsnap.com. PKA then phosphorylates proteins that facilitate calcium influx into the cells, predominantly through L-type calcium channels, leading to increased intracellular calcium concentrations and subsequently stronger myocardial contractions wikipedia.orgpatsnap.com.

Impact on Myocardial Contractility

This compound directly enhances myocardial contractility, a key aspect of its positive inotropic action wikipedia.orgmims.comahajournals.orgnih.govnih.gov. Studies have shown that this compound increases contractile force and the rate of force development in isolated cardiac muscle preparations ahajournals.orgnih.gov. For instance, in conscious dogs, this compound significantly increased myocardial contractility in a dose-dependent manner nih.gov. This improvement in contractility contributes to enhanced cardiac performance nih.govnih.gov.

Effects on Left Ventricular dP/dtmax

Left ventricular dP/dtmax, a sensitive index of myocardial contractility, is consistently augmented by this compound administration nih.govahajournals.orgmendeley.com. In anesthetized dogs, intravenous administration of this compound has been shown to cause significant increases in left ventricular dP/dtmax nih.govahajournals.org. For example, studies in unanesthetized dogs demonstrated dose-dependent increases in left ventricular dP/dtmax with this compound infusion ahajournals.org. One study reported a 57% increase in dP/dtmax within 45 minutes after oral administration of 10 mg/kg this compound in unanesthetized dogs ahajournals.org. Another study in dogs with ischemic left ventricular failure observed an increase in peak positive dP/dt from 1,264 ± 241 to 1,800 ± 458 mm Hg·s⁻¹ (p < 0.05) following this compound administration nih.gov.

However, it is important to note that some studies, particularly in patients with impaired left ventricular function, have reported no significant change in max dP/dt, suggesting that the beneficial hemodynamic effects in these cases might be primarily attributable to vasodilation rather than a direct positive inotropic effect on contractility indices nih.govbmj.com.

Table 1: Effects of this compound on Left Ventricular dP/dtmax

Study PopulationThis compound Dose/RouteBaseline dP/dtmax (Mean ± SD/SEM)Post-Amrinone dP/dtmax (Mean ± SD/SEM)Change (%)p-valueReference
Anesthetized Dogs1.0 mg/kg IVNot specifiedSignificant increaseNot specifiedNot specified nih.gov
Unanesthetized Dogs80 µg/kg/min IV infusionNot specified62% increase62%Not specified ahajournals.org
Unanesthetized Dogs10 mg/kg oralNot specified57% increase57%Not specified ahajournals.org
Dogs with ischemic LV failureBolus + infusion IV1,264 ± 241 mm Hg·s⁻¹1,800 ± 458 mm Hg·s⁻¹~42%< 0.05 nih.gov
Conscious Instrumented DogsDose-dependent65 ± 8 mmHg108 ± 10 mmHg (high dose)~66%Significant nih.gov

Cardiac Output and Stroke Volume Augmentation

This compound significantly augments cardiac output (CO) and stroke volume (SV), which are critical for improving cardiac performance in heart failure wikipedia.orgpatsnap.commims.comnih.govcore.ac.uknih.govdovepress.comnih.gov. The increase in myocardial contractility, coupled with its vasodilatory effects, contributes to this augmentation patsnap.comnih.gov. Intravenous administration of this compound has been shown to increase CO and SV while concurrently reducing left ventricular filling pressure wikipedia.org. In patients with severe congestive heart failure, this compound rapidly improves cardiac performance by increasing cardiac output nih.govcore.ac.uk. For example, oral this compound administration in patients with heart failure resulted in a peak increase in cardiac output of 40% core.ac.uk.

Table 2: Effects of this compound on Cardiac Output and Stroke Volume

ParameterBaseline (Mean ± SD/SEM)Post-Amrinone (Mean ± SD/SEM)Change (%)p-valueReference
Cardiac Output (L/min) in dogs with LV failure1.62 ± 0.502.19 ± 0.52~35% increase< 0.05 nih.gov
Cardiac Output (L/min/m²) in CHF patients (oral)Not specified40% increase (peak)40%< 0.001 core.ac.uk
Stroke Volume (ml) during exercise in CHF patients38.7 ± 9.546.7 ± 9.8 (at equivalent time)~21% increase< 0.05 ahajournals.org
Cardiac Index (L/min/m²) in CHF patients (IV)3.04 ± 0.67 (dobutamine alone)3.56 ± 0.78 (dobutamine + this compound)~17% increase< 0.01 ahajournals.org

Oxygen Consumption and Myocardial Efficiency

The effects of this compound on myocardial oxygen consumption (MVO2) and efficiency are complex and have been a subject of research nih.govbmj.comnih.govnih.govekja.orgtaylorandfrancis.comnih.govahajournals.orgjacc.org. While positive inotropic agents can sometimes increase MVO2, this compound's combined inotropic and vasodilatory actions can lead to a more favorable balance. Myocardial oxygen consumption has been observed to decline concomitantly with a decrease in systolic wall tension, even with increased contractility nih.govnih.gov. This suggests that the reduction in ventricular wall tension can offset the oxygen demand associated with increased contractility, leading to an improved myocardial oxygen balance nih.gov. Studies on isolated guinea-pig hearts showed that this compound increased oxygen consumption but did not alter myocardial efficiency nih.gov. In patients with cardiac failure, this compound increased left ventricular efficiency bmj.com. The improvement in myocardial contractility did not cause a comparable increase in myocardial oxygen consumption in some studies, indicating that due to the unloading of the heart, this compound did not induce a significant and prolonged augmentation of myocardial oxygen demand nih.gov.

Vasodilatory Properties

Reduction of Systemic Vascular Resistance (Afterload)

A crucial aspect of this compound's vasodilatory action is its ability to reduce systemic vascular resistance (SVR), thereby decreasing afterload patsnap.compediatriconcall.commims.comnih.govnih.govnih.govdovepress.comnih.govmedscape.com. Afterload is the resistance the heart must overcome to eject blood during systole patsnap.com. By reducing SVR, this compound eases the workload on the heart, allowing for more efficient ejection of blood and contributing to increased cardiac output and stroke volume patsnap.comdovepress.comnih.gov. This reduction in afterload is a primary mechanism by which this compound improves cardiac performance, particularly in patients with congestive heart failure nih.govnih.gov. Studies have shown that this compound causes a significant decrease in systemic vascular resistance nih.govnih.govresearchgate.net. For instance, a 35% decrease in systemic vascular resistance was observed with intravenous this compound administration in doses that caused an almost 50% increase in cardiac index researchgate.net.

Table 3: Effects of this compound on Systemic Vascular Resistance (SVR)

Study PopulationThis compound Dose/RouteBaseline SVR (Mean ± SD/SEM)Post-Amrinone SVR (Mean ± SD/SEM)Change (%)Reference
Patients with impaired LV function1.5-3.5 mg/kg IVNot specifiedSignificant reductionNot specified nih.gov
Patients with left ventricular failureNot specifiedNot specifiedDecreaseNot specified nih.gov
Patients with impaired LV functionDoses causing ~50% increase in CINot specified35% decrease35% researchgate.net
Patients with pulmonary hypertension1.0 mg/kg bolus + 7.5 mcg/kg/min infusionNot specifiedDecreaseNot specified ekja.org
CHF patients (dobutamine + this compound)Various dosesNot specifiedLower than dobutamine (B195870) aloneNot specified ahajournals.org

Decrease in Left Ventricular Filling Pressure (Preload)

This compound effectively reduces left ventricular filling pressure, which is a key determinant of preload. wikipedia.orgnih.govwikidoc.org This reduction contributes to improved cardiac performance, particularly in patients with congestive heart failure. nih.gov Studies have shown that intravenous administration of this compound can significantly decrease the filling pressure of the left ventricle. wikidoc.org For instance, a study involving patients given an average unit dose of oral this compound observed a peak decrease in pulmonary wedge pressure of 33 ± 12% two hours after administration. core.ac.uk In some cases, a marked decrease in filling pressure to less than 14 mm Hg was observed, even with a simultaneous increase in cardiac output. core.ac.uk

Relaxant Effect on Vascular Smooth Muscle

This compound exerts a relaxant effect on vascular smooth muscle, leading to vasodilation. wikipedia.orgpatsnap.commedicaldialogues.in This effect is primarily mediated by the inhibition of PDE3, which prevents the degradation of cAMP in vascular smooth muscle cells. wikipedia.org The resulting increase in cAMP facilitates calcium uptake by the sarcoplasmic reticulum, decreasing the calcium available for contraction and thereby promoting vasodilation. wikipedia.org this compound's vasodilatory actions encompass both arterial and venous vessels, contributing to a reduction in both afterload and preload. patsnap.commhmedical.com Research on rat thoracic aorta has demonstrated that this compound enhances the release of nitric oxide from endothelial cells, contributing to endothelium-dependent vasodilation, while higher concentrations also show direct effects on vascular smooth muscle. nih.govoup.com

Influence on Pulmonary Capillary Wedge Pressure

This compound significantly influences pulmonary capillary wedge pressure (PCWP), leading to its decrease. wikipedia.orgwikidoc.orgnih.gov This reduction is a direct consequence of its vasodilatory effects, particularly on the venous capacitance vessels, which decrease venous return to the heart. wikipedia.orgwikidoc.org A study on patients with severe heart failure reported a significant decrease in PCWP from 24 ± 5.2 to 14 ± 6 mmHg following this compound treatment. nih.gov This effect, coupled with an increase in cardiac output, underscores this compound's utility in managing conditions characterized by elevated PCWP. wikipedia.orgwikidoc.org

Table 1: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure

Hemodynamic ParameterBaseline Value (Mean ± SD)Post-Amrinone Value (Mean ± SD)Change (%)P-valueSource
Cardiac Output (L/min)-Increased26-40% (peak)< 0.001 core.ac.uk
Pulmonary Wedge Pressure (mmHg)24 ± 5.214 ± 6-41.7%< 0.01 nih.gov
Pulmonary Wedge Pressure (mmHg)-Decreased33 ± 12% (peak)< 0.02 core.ac.uk
Systemic Vascular Resistance-Decreased-- nih.gov

Note: Data extracted from various studies and may represent different patient populations and measurement times.

Lusitropic Effects

This compound exhibits positive lusitropic effects, meaning it enhances myocardial relaxation. wikipedia.orgmhmedical.comnih.govnih.gov This property is crucial for improving diastolic function, allowing the heart to fill more effectively. wikipedia.org The increase in cAMP concentration, resulting from PDE3 inhibition, leads to the phosphorylation and deactivation of phospholambans, which in turn inhibits SERCA. This action promotes calcium removal from the cytoplasm and storage back into the sarcoplasmic reticulum, contributing to arterial relaxation and a lusitropic effect. wikipedia.org

Impact on Left Ventricular Relaxation and Compliance

This compound has beneficial effects on left ventricular relaxation and compliance. wikipedia.orgwikidoc.orgnih.gov It shortens isovolumic relaxation time and enhances rapid ventricular filling, as observed in dose-dependent studies in conscious dogs. nih.gov In a model of endotoxemia, this compound was found to decrease diastolic stiffness and beneficially increase diastolic compliance. nih.gov This improvement in diastolic function is a significant aspect of this compound's therapeutic utility in patients with congestive heart failure. wikipedia.orgwikidoc.org

Comparative Pharmacodynamics

Comparison with other Inotropic Agents (e.g., Milrinone (B1677136), Dobutamine)

This compound shares pharmacodynamic similarities with other inotropic agents, particularly milrinone, as both are PDE3 inhibitors. oup.comwikipedia.org Milrinone largely replaced this compound in clinical use, exhibiting very similar pharmacodynamics. oup.com Both milrinone and this compound increase cardiac contractility and cause vasodilation by inhibiting PDE3, leading to increased intracellular cAMP levels. patsnap.comdroracle.ainih.gov

When compared to dobutamine, a synthetic catecholamine that acts primarily through beta-1 adrenergic receptors, this compound and milrinone offer distinct advantages. oup.comderangedphysiology.com While both dobutamine and milrinone can similarly increase cardiac index, milrinone (and by extension, this compound due to similar pharmacodynamics) tends to decrease left ventricular end-diastolic pressure to a greater extent. jacc.org Milrinone also generally causes a more significant decrease in systemic vascular resistance compared to dobutamine. derangedphysiology.com Furthermore, dobutamine increases myocardial oxygen consumption, whereas milrinone (and likely this compound) does not, suggesting an "increased myocardial efficiency" with PDE3 inhibitors. jacc.orgderangedphysiology.com

Studies comparing this compound with dobutamine in patients with severe pulmonary hypertension undergoing mitral valve replacement indicated that this compound was associated with a reduction in pulmonary artery pressures and an increase in cardiac index and right ventricular ejection fraction, with no reported postoperative myocardial infarctions in the this compound group, unlike in the dobutamine group. nih.gov

Table 2: Comparative Hemodynamic Effects of this compound/Milrinone vs. Dobutamine

ParameterThis compound/Milrinone EffectDobutamine EffectSource
Cardiac Index (CI)IncreasedIncreased jacc.orgnih.gov
Left Ventricular End-Diastolic Pressure (LVEDP)Decreased (more significantly)Decreased (less significantly) jacc.org
Systemic Vascular Resistance (SVR)Decreased (more significantly)Decreased derangedphysiology.comnih.gov
Myocardial Oxygen Consumption (MVO2)Little to no increaseIncreased jacc.orgderangedphysiology.com
Pulmonary Artery PressureDecreasedLess effective derangedphysiology.comnih.gov
Heart Rate (HR)Little increaseIncreased wikipedia.orgderangedphysiology.com

Pharmacokinetics and Biotransformation Research

Absorption and Bioavailability Studies (Historical Oral Administration)

Historically, amrinone was explored for oral administration, demonstrating good absorption from the gastrointestinal tract. uni.lu Studies in healthy human volunteers indicated that oral this compound exhibited a high bioavailability, approximately 92% relative to intravenous administration. nih.govnih.gov Following a single 100-mg oral dose in patients with moderate-to-severe congestive heart failure, this compound was absorbed quickly, reaching peak serum concentrations (Tmax) around 1.4 hours. wikipedia.org Despite its favorable oral bioavailability, the oral formulation of this compound is no longer in clinical use. uni.lu

Metabolism Pathways and Metabolite Formation

This compound undergoes significant biotransformation, with its metabolism primarily occurring in the liver through conjugation reactions. guidetopharmacology.orgnih.govvrachi.namecaymanchem.comnih.gov The major metabolic pathways identified are conjugative, encompassing glucuronidation, glutathione (B108866) addition, and acetylation. nih.gov Notably, the cytochrome P450 (CYP450) enzyme system is not believed to play a significant role in this compound's metabolism. nih.gov

The liver is the primary site for this compound's metabolic processes. guidetopharmacology.orgvrachi.namenih.gov The predominant metabolic pathway observed is conjugation, which facilitates the transformation of the parent compound into more water-soluble forms for excretion. guidetopharmacology.org

A significant metabolite of this compound is N-acetylthis compound, formed via the N-acetylation pathway. nih.govguidetopharmacology.orgnih.govvrachi.namecaymanchem.comnih.govnih.govnih.gov Research has shown that the acetylator phenotype of an individual considerably influences the half-life of this compound, as N-acetylation is involved in its elimination. nih.gov Specifically, fast acetylators exhibit a higher ratio of N-acetylthis compound to this compound compared to slow acetylators. nih.gov Studies have also suggested that N-acetylthis compound, rather than the parent drug, might be a mediator of certain adverse effects, such as thrombocytopenia.

In addition to N-acetylthis compound, other metabolites have been identified, including N-glycolate (also referred to as N-glycolyl), O-glucuronide, and N-glucuronide. nih.govguidetopharmacology.orgvrachi.namecaymanchem.comnih.govnih.gov These metabolites are generally considered pharmacologically inactive. vrachi.namecaymanchem.com The N-glycolate metabolite is formed through the subsequent oxidation of the N-acetyl derivative. nih.gov Glucuronidation, a key conjugative pathway, occurs at the primary amino nitrogen atom and/or the enolized oxygen atom of the pyridone ring. nih.gov Animal studies have also elucidated the addition of glutathione at the pyridone 2-position, leading to the formation of a 2-S-cysteinyl metabolite. nih.gov

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue (Normal Volunteers)Value (CHF Patients)Source
Half-Life (t½)3.6 hours5.8 hours nih.govguidetopharmacology.orgcaymanchem.com
Volume of Distribution (Vd)1.2 L/kg1.2 L/kg nih.govguidetopharmacology.orgvrachi.namenih.gov
Protein Binding10-49%10-49% nih.govguidetopharmacology.orgvrachi.namenih.gov
Clearance (Slow Acetylators)16.6 L/hrN/A nih.gov
Clearance (Fast Acetylators)37.2 L/hrN/A nih.gov
Oral Bioavailability92% (relative to IV)N/A nih.govnih.gov

Note: N/A indicates data not explicitly found or applicable in the provided context for that specific patient group.

Table 2: Impact of Acetylator Phenotype on this compound Pharmacokinetics (Intravenous 75 mg Dose in Healthy Male Volunteers)

ParameterSlow Acetylators (Mean ± SD)Fast Acetylators (Mean ± SD)P-valueSource
Elimination Half-Life (t½)4.4 hours2.0 hours< 0.05 nih.gov
Clearance16.6 L/hr37.2 L/hr< 0.05 nih.gov
Area Under the Curve (AUC)4.96 µg·hr·ml⁻¹2.20 µg·hr·ml⁻¹< 0.01 nih.gov
N-acetylthis compound to this compound Ratio (Urine)LowerHigher< 0.01 nih.gov

Elimination Routes

The primary route for the elimination of this compound and its metabolites in humans is via the urine. nih.govvrachi.namecaymanchem.comnih.govnih.gov A smaller proportion of the administered dose, approximately 18%, is excreted in the feces over a period of 72 to 96 hours. guidetopharmacology.orgcaymanchem.com The terminal elimination half-life of this compound ranges from 3.6 to 5.8 hours, with a longer duration observed in patients with congestive heart failure. nih.govguidetopharmacology.orgcaymanchem.comnih.gov

Renal excretion represents a significant pathway for this compound elimination. uni.lunih.gov In healthy volunteers, approximately 63% of an orally administered dose of radiolabeled this compound was excreted unchanged in the urine over a 96-hour period. caymanchem.com For intravenous administration, 10% to 40% of the dose was eliminated in the urine as unchanged this compound within 24 hours. nih.govguidetopharmacology.orgcaymanchem.comnih.govnih.gov Detailed analysis of urinary excretion following an oral dose showed that within the first 8 hours, 51% of the radioactivity in the urine was unchanged this compound, with 5% as N-acetate, 8% as N-glycolate, and less than 5% for each glucuronide metabolite. nih.gov

Table 3: Urinary Excretion Profile of this compound and Metabolites (First 8 hours post-oral dose)

Compound/MetabolitePercentage of Radioactivity in Urine (0-8 hours)Source
Unchanged this compound51% nih.gov
N-Acetate5% nih.gov
N-Glycolate8% nih.gov
Glucuronides (each)< 5% nih.gov

Fecal Excretion

Research into the pharmacokinetics of this compound has provided insights into its elimination pathways, including fecal excretion. Studies involving the administration of 14C-labeled this compound to normal volunteers have demonstrated that a portion of the administered dose is eliminated via the feces. drugs.comnih.gov

The following table summarizes the key findings regarding this compound's fecal excretion:

Excretion RoutePercentage of Administered DoseTimeframeReference
Fecal ExcretionApproximately 18%72 hours drugs.comnih.govmedscape.comdrugfuture.com

While the primary route of excretion in humans is through urine, involving both unchanged this compound and several metabolites (N-glycolyl, N-acetate, O-glucuronide, and N-glucuronide), the fecal excretion pathway accounts for a notable fraction of the eliminated drug. drugs.comnih.govnih.govdrugbank.com

Clinical Research and Therapeutic Efficacy Historical/contextual

Short-Term Hemodynamic Improvement in Congestive Heart Failure

Early clinical studies in patients with heart failure demonstrated that amrinone produced beneficial short-term hemodynamic effects. core.ac.uknih.gov It has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure, indicating improved cardiac function and reduced congestion. wikipedia.orgcore.ac.uk For instance, within 30 minutes of oral administration, cardiac output increased by 26% ± 5% (p < 0.001), with a simultaneous decrease in pulmonary wedge pressure of 8% ± 10%. core.ac.uk A peak increase in cardiac output of 40% ± 6% (p < 0.001) and a peak decrease in wedge pressure of 33% ± 12% (p < 0.02) were observed two hours after drug administration, with these salutary hemodynamic effects sustained for five hours. core.ac.uk this compound also has beneficial effects during diastole in the left ventricle, including improvements in relaxation, compliance, and filling in patients with CHF. wikipedia.org

Table 1: Short-Term Hemodynamic Changes with Oral this compound Administration

ParameterBaseline Value (Mean ± SD)Change after this compound (Mean ± SD)P-value
Cardiac Output (initial)-+26% ± 5%< 0.001
Pulmonary Wedge Pressure (initial)--8% ± 10%-
Cardiac Output (peak, 2 hours)-+40% ± 6%< 0.001
Pulmonary Wedge Pressure (peak, 2 hours)--33% ± 12%< 0.02

Note: Data derived from a study on oral this compound administration in patients with chronic severe heart failure. core.ac.uk

Improvements in Exercise Performance and Symptomatology

While short-term hemodynamic benefits were observed, the impact on exercise performance and symptomatology varied. In some studies, the hemodynamic response to upright exercise performance was improved within 24 hours of intravenous this compound administration. core.ac.uk A study involving patients with severe CHF treated with oral this compound for a mean of 39 weeks showed a substantial increase in exercise capacity, as assessed by treadmill duration, from 7.6 ± 4.2 minutes to 12.1 ± 4.4 minutes (p < 0.01) during the first week of therapy. nih.gov At an early follow-up (8 to 12 weeks), exercise capacity further increased to 14.7 ± 5.0 minutes (p < 0.05), remaining significantly greater than pretreatment values even at later follow-up. nih.gov

Table 2: Exercise Capacity Changes with Oral this compound Therapy

Time PointExercise Capacity (minutes, Mean ± SD)P-value (vs. Pre-treatment)
Pre-treatment7.6 ± 4.2-
First week of therapy12.1 ± 4.4< 0.01
Early follow-up (8-12 weeks)14.7 ± 5.0< 0.05
Later follow-up11.4 ± 6.8< 0.01

Note: Data derived from a study on patients with severe congestive heart failure. nih.gov

However, other research indicated that after four weeks of this compound therapy, treadmill exercise duration, maximal oxygen consumption, and functional class were unchanged from control values. nih.gov

Long-Term Efficacy Studies and Limitations

Despite initial promising short-term effects, long-term efficacy studies of this compound revealed significant limitations and concerns. wikipedia.orgnih.govahajournals.orgumich.edunih.gov

Concerns Regarding Long-Term Clinical Benefit

Early studies in patients with heart failure showed that while this compound produced short-term hemodynamic improvement, it had limited long-term clinical benefit. wikipedia.org A multicenter controlled trial evaluating oral this compound over 12 weeks in 99 patients with NYHA functional class III or IV CHF found no significant differences from baseline values between this compound and placebo groups regarding symptoms, NYHA functional class, left ventricular ejection fraction, or mortality. ahajournals.org Although exercise tolerance improved significantly from baseline in both this compound and placebo groups, there was no significant difference between the treatments. ahajournals.org

In a study of 31 patients with severe chronic heart failure treated with oral this compound (600 mg daily), stroke volume and stroke work indexes initially increased markedly during the first 48 hours, but returned to pretreatment values after 2 to 10 weeks. nih.govahajournals.org Upon drug withdrawal, both variables rapidly deteriorated to values significantly lower than those observed before treatment. nih.govahajournals.org This pattern suggested that progression of the underlying heart disease occurred during this compound treatment, contributing to its failure to produce long-term benefits. nih.govahajournals.org

Observed Loss of Sensitivity in End-Stage Heart Failure

A notable limitation observed with this compound, and other phosphodiesterase 3 inhibitors, is a loss of sensitivity in patients with end-stage heart failure. wikipedia.org This suggests that while the drug may offer acute benefits, its effectiveness diminishes in the most advanced stages of the disease, making other treatment options potentially more useful for improvement in these stages. wikipedia.org The progression of left ventricular dysfunction during long-term this compound therapy was associated with an increase in heart rate and plasma renin activity, and a decline in serum sodium concentration. nih.govahajournals.org

Adverse Effects and Associated Mechanisms

Thrombocytopenia Research

Thrombocytopenia is one of the most frequently reported hematologic adverse effects of amrinone therapy. It is characterized by a reduction in platelet counts. nih.govdrugs.com

This compound-associated thrombocytopenia is generally considered to result from non-immune-mediated peripheral platelet destruction. nih.govnih.govresearchgate.net This suggests a direct toxic effect on platelets rather than an immune response. Bone marrow examinations in patients who developed thrombocytopenia while receiving this compound have typically been normal, further supporting a peripheral mechanism rather than impaired platelet production. drugs.com Although elevated platelet-associated IgG levels have been observed in some patients with thrombocytopenia, the clinical presentation often points towards a direct, possibly non-immunologic, effect of this compound on platelets. nih.gov

Research suggests that N-acetylthis compound, the principal metabolite of this compound, may play a significant role in mediating thrombocytopenia. nih.govmhmedical.compsu.edu Studies have shown that while peak and steady-state this compound plasma concentrations, total this compound dose, duration of exposure, and this compound area under the curve (AUC) were similar in patients with and without thrombocytopenia, N-acetylthis compound peak concentration, steady-state concentration, AUC, and its ratio to this compound were greater in patients who developed thrombocytopenia. nih.gov This association indicates that N-acetylthis compound, rather than the parent compound, might be the primary mediator of this adverse effect. Furthermore, in vitro studies have demonstrated that acetylthis compound can enhance platelet aggregation under shear stress conditions, potentially contributing to a reduction in platelet count in circulation. nih.gov

The incidence of thrombocytopenia with this compound varies depending on the duration of treatment. In prolonged this compound therapy, reduced platelet counts have been reported in 20% to 46% of patients. nih.govdrugs.com However, in short-term treatment, the incidence is considerably lower, occurring in approximately 2.4% of patients. nih.govdrugs.com Thrombocytopenia is often dose-related, with a relationship observed between the rapidity of onset and the degree of platelet reduction. nih.gov In most cases, the thrombocytopenia is mild and asymptomatic, and typically resolves within 2 to 4 days after this compound withdrawal. drugs.comnih.govwikipedia.org Mild to moderate thrombocytopenia may not necessitate drug discontinuation, but close monitoring of platelet counts is recommended. nih.gov

Table 1: Incidence of this compound-Associated Thrombocytopenia

Treatment DurationIncidence RangeSpecific Study Incidence
Prolonged Therapy20% - 46% nih.govdrugs.com-
Short-term Treatment-2.4% nih.govdrugs.com
Overall (one study)-18.6% (in 43 patients) nih.gov

Gastrointestinal Disturbances

Gastrointestinal disturbances are among the common adverse effects reported with this compound. These can include general abdominal pain, anorexia, diarrhea, nausea, and vomiting. nih.govdrugs.commims.compediatriconcall.combmj.com These symptoms have been observed in up to 27% of patients in some clinical experiences. drugs.com The oral form of this compound, which is no longer in use, was particularly associated with gastrointestinal upset. wikipedia.org

Cardiac Arrhythmias

Cardiac arrhythmias represent a potentially serious adverse effect of this compound, observed in the high-risk patient population typically treated with the drug. mims.compediatriconcall.commedscape.com While this compound itself has not been definitively shown to be arrhythmogenic, it can increase the potential for arrhythmias in patients already suffering from congestive heart failure. medscape.com New or worsened atrial or ventricular arrhythmias have been reported in approximately 9% of patients. nih.gov Ventricular tachycardia and ventricular fibrillation are among the severe arrhythmias that can occur. pediatriconcall.com The cardiostimulatory effects of this compound, combined with reflex tachycardia due to its vasodilatory properties, may induce arrhythmias in a non-dose-dependent manner. picmonic.com

The arrhythmogenic potential of this compound is closely linked to its mechanism of action as a phosphodiesterase-III (PDE3) inhibitor. By inhibiting PDE3, this compound increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac myocytes. nih.govpicmonic.comdrugbank.commedicaldialogues.in This elevation in cAMP can upregulate the cAMP/protein kinase A (PKA)/calcium pathway, leading to increased calcium cycling and an influx of calcium into cardiac myocytes. nih.govpicmonic.commedicaldialogues.in

Severe ventricular arrhythmias and sudden cardiac death associated with this compound have been attributed to intracellular calcium overload mediated by cAMP in myocardial cells. nih.govahajournals.org Toxic doses of this compound have been shown to induce a calcium-overload state characterized by aftercontractions, afterglimmers, and arrhythmias in isolated cardiac muscle preparations. nih.gov This excessive intracellular calcium can disrupt normal cardiac electrical activity, leading to dysrhythmias.

Drug Interactions: Mechanistic and Research Perspectives

Interactions with Other Phosphodiesterase Inhibitors (e.g., Milrinone (B1677136), Cilostazol)

Amrinone belongs to the class of PDE3 inhibitors. picmonic.comnih.gov The co-administration of this compound with other drugs from the same class, such as milrinone and cilostazol (B1669032), can lead to a pharmacodynamic synergism. medscape.com This potentiation of effects stems from the shared mechanism of inhibiting the PDE3 enzyme, which is primarily located in cardiac and vascular smooth muscle cells. picmonic.com

Inhibition of PDE3 reduces the breakdown of cAMP, leading to increased intracellular levels. picmonic.comnih.gov In the heart, this results in a positive inotropic (increased contractility) effect. In vascular smooth muscle, it leads to vasodilation, which reduces both preload and afterload. pediatriconcall.commedicaldialogues.in When multiple PDE3 inhibitors are used concurrently, the resulting elevation in cAMP can be more pronounced than with a single agent.

Research indicates that combining this compound with milrinone or cilostazol can increase the risk of adverse events such as congestive heart failure, bleeding, hypotension, and tachycardia. drugbank.comdrugbank.com Therefore, avoiding the concomitant use of this compound with other PDE3 inhibitors is generally recommended due to the potential for synergistic effects on cardiac function and the elevated risk of adverse cardiac events. nih.gov Studies in animal models have explored the combined effects of different PDE inhibitors, suggesting that while combination therapy can be effective, it requires careful consideration of dosage to avoid adverse outcomes. hrpub.org For instance, research on milrinone and cilostazol suggests that milrinone may also inhibit PDE4, contributing to a greater cardiotonic effect compared to the more selective cilostazol, a factor that could be relevant when considering combinations with this compound. nih.gov

Interacting DrugDrug ClassInteraction MechanismPotential Clinical Outcome
MilrinonePhosphodiesterase III InhibitorPharmacodynamic Synergism medscape.comIncreased risk of congestive heart failure, bleeding, hypotension, and tachycardia. drugbank.comdrugbank.com
CilostazolPhosphodiesterase III InhibitorPharmacodynamic SynergismPotential for increased effects and elevated risk of adverse cardiac events. nih.govdrugbank.com

Concurrent Use with Conventional Cardiovascular Medications

Clinical experience, though limited by the absence of specific drug interaction studies in humans, has shown that this compound can be used concurrently with a range of conventional cardiovascular medications. pediatriconcall.com No significant untoward clinical events were noted in patients receiving this compound alongside digitalis glycosides, antiarrhythmics like lidocaine (B1675312) and quinidine, beta-blockers such as metoprolol (B1676517) and propranolol (B1214883), and vasodilators including hydralazine (B1673433) and prazosin. drugs.comglobalrph.com Similarly, co-administration with nitrates like isosorbide (B1672297) dinitrate and nitroglycerin, various diuretics, and other agents like captopril (B1668294) has been observed without serious adverse interactions. pediatriconcall.com

However, caution is advised, and dosage adjustments of concurrent medications may be necessary. pediatriconcall.com A notable exception is the interaction with disopyramide, where concurrent use has been reported to cause excessive hypotension. drugs.comglobalrph.com

Concurrently Used Drug/ClassReported ObservationNote
Digitalis Glycosides (e.g., Digoxin)No untoward clinical manifestations observed. drugs.comglobalrph.comMinor pharmacodynamic synergism may occur. medscape.comrxlist.com
Antiarrhythmics (Lidocaine, Quinidine)No untoward clinical manifestations observed. drugs.comglobalrph.com-
Beta-blockers (Metoprolol, Propranolol)No untoward clinical manifestations observed. drugs.comglobalrph.com-
Vasodilators (Hydralazine, Prazosin)No untoward clinical manifestations observed. drugs.comglobalrph.com-
Nitrates (Isosorbide Dinitrate, Nitroglycerin)No untoward clinical manifestations observed. drugs.comglobalrph.com-
Diuretics (Furosemide, Ethacrynic acid, etc.)No untoward clinical manifestations observed. pediatriconcall.comdrugs.comChemical interaction with furosemide (B1674285) in IV lines (see section 7.3).
ACE Inhibitors (Captopril)No untoward clinical manifestations observed. pediatriconcall.comdrugs.com-
DisopyramideReports of excessive hypotension. drugs.comglobalrph.comConcurrent use should be approached with caution. nih.gov

Chemical Interactions (e.g., Furosemide, Dextrose)

This compound exhibits significant chemical incompatibilities that are critical to consider in a clinical setting. These are not pharmacological interactions but rather direct chemical reactions that can inactivate the drug or form precipitates.

A chemical interaction occurs immediately when furosemide is injected into an intravenous line containing an this compound infusion. drugs.comglobalrph.com This reaction is evidenced by the formation of a precipitate. medicaldialogues.indrugs.com Therefore, furosemide should never be administered in the same intravenous lines as this compound. nih.govpediatriconcall.com

Furthermore, a slower chemical interaction takes place over a 24-hour period when this compound is mixed directly with solutions containing dextrose (glucose). pediatriconcall.comdrugs.com This incompatibility necessitates that this compound injection should not be diluted with dextrose-containing solutions prior to administration. drugs.comglobalrph.com However, this compound can be administered into a running dextrose infusion through a Y-connector or directly into the tubing, which minimizes the contact time and prevents significant chemical interaction. drugs.comglobalrph.com For dilution, normal or half-normal saline solutions are recommended and should be used within 24 hours. drugs.com

SubstanceNature of InteractionRecommendation
FurosemideImmediate formation of a precipitate when mixed in the same IV line. medicaldialogues.indrugs.comDo not administer furosemide in IV lines containing this compound. pediatriconcall.comdrugs.com
Dextrose (Glucose) SolutionsSlow chemical interaction over a 24-hour period when mixed directly. pediatriconcall.comdrugs.comDo not dilute this compound with dextrose-containing solutions. drugs.comglobalrph.com May be infused into a running dextrose line via a Y-connector. globalrph.com

Preclinical and Experimental Studies

In Vitro Models for Mechanistic Elucidation

Isolated Cardiac Tissues (e.g., Guinea Pig Hearts, Rat Atria, Papillary Muscles)

Amrinone has been extensively studied in isolated cardiac tissue preparations to characterize its direct myocardial effects. In isolated guinea pig papillary muscles, this compound elicits a concentration-dependent positive inotropic (contractility-enhancing) effect, observed at concentrations ranging from 3 x 10⁻⁵ M to 2 x 10⁻³ M when the muscle is stimulated at a frequency of 1.0 Hz. nih.gov The potency of this effect is significantly diminished at lower stimulation frequencies (less than 0.5 Hz). nih.gov The mechanism underlying this inotropic action is linked to an increase in the slow calcium inward current. nih.gov Voltage clamp experiments have demonstrated that this compound (at 6 x 10⁻⁴ M) markedly increases the peak amplitude of this slow inward current without affecting the net outward current. nih.gov This effect is inhibited by the calcium channel blocker verapamil (B1683045) and in low calcium conditions, but not by beta-adrenoceptor antagonists, suggesting a direct effect on calcium handling that is independent of the beta-adrenergic pathway. nih.gov

Further studies on isolated cat papillary muscle confirm a dose-dependent increase in contractility. nih.gov However, the inotropic response to this compound is notably dependent on a well-functioning sarcoplasmic reticulum (SR). nih.gov In tissues where the SR is less developed, such as in mammalian atrial myocardium, the positive inotropic effects of this compound are less pronounced. nih.gov This suggests that the drug's efficacy is partly contingent on the ability of the SR to handle calcium. In demembranated preparations of rat ventricular myocardium, this compound has been shown to directly affect the myofibrillar apparatus, causing a significant reduction in both maximum shortening velocity and force development at concentrations of 1-3 mM.

Tissue PreparationSpeciesKey FindingsConcentration RangeReference
Papillary MuscleGuinea PigPositive inotropic effect; increased slow calcium inward current.3x10⁻⁵ - 2x10⁻³ M nih.gov
Papillary MuscleCatDose-dependent increase in contractility.N/A nih.gov
Atrial MyocardiumMammalianLess pronounced positive inotropic effect.N/A nih.gov
Demembranated TrabeculaeRatReduced maximum shortening velocity and force development.1-3 mM

Cultured Cardiomyocytes

Studies using primary cultures of rat cardiomyocytes have revealed that this compound possesses significant anti-inflammatory properties, which are distinct from its effects as a phosphodiesterase inhibitor. nih.gov When cardiomyocytes are stimulated with inflammatory agents like endotoxin (B1171834) (LPS) or tumor necrosis factor-alpha (TNF-α), they exhibit increased activation of the key transcription factor nuclear factor-kappa B (NFκB), along with enhanced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govahajournals.org

Treatment with this compound, at clinically relevant concentrations starting from 10 to 50 µmol/L, significantly reduces the activation of NFκB and the production of iNOS and pro-inflammatory cytokines. nih.gov Interestingly, this compound's inhibitory effect does not extend to COX-2 expression. nih.gov The anti-inflammatory actions of this compound appear to be independent of its well-known phosphodiesterase inhibitory activity, as cell-permeable cyclic AMP (cAMP) was found to increase, not decrease, inflammatory gene expression in these models. nih.gov This suggests a separate mechanism of action for this compound in modulating cardiac inflammatory signaling. nih.govahajournals.org

Cell ModelStimulantThis compound EffectMechanismReference
Primary Rat CardiomyocytesLPS, TNF-αReduced NFκB activationIndependent of PDE inhibition nih.gov
Primary Rat CardiomyocytesLPS, TNF-αReduced iNOS productionIndependent of PDE inhibition nih.gov
Primary Rat CardiomyocytesLPS, TNF-αNo effect on COX-2 expressionN/A nih.gov
Primary Rat CardiomyocytesLPSDecreased IL-1β productionN/A ahajournals.org

Vascular Tissue Studies (e.g., Rat Aorta, Human Mammary Artery, Human Saphenous Vein)

This compound exhibits significant vasodilator properties in isolated vascular tissue preparations. In studies using ring segments of rat thoracic aorta pre-contracted with phenylephrine, this compound induces relaxation. nih.gov This relaxation is more pronounced in vessels with intact endothelium compared to those where the endothelium has been removed. nih.gov For example, at a concentration of 20 µM, this compound produced a 94% relaxation in segments with endothelium versus only 37% in those without. nih.gov This endothelium-dependent relaxation is mediated by the release of nitric oxide (NO). nih.gov this compound has been shown to enhance the release of NO from aortic endothelial cells, an effect that is reversed by N(G)-nitro-L-arginine, a nitric oxide synthase inhibitor. nih.gov At higher concentrations (>50 µM), this compound also induces relaxation in endothelium-denuded segments, indicating a direct effect on the vascular smooth muscle. nih.gov

Studies on canine large coronary arteries have explored other potential mechanisms for this compound's vasodilator effects. The findings suggest that the vasodilation induced by this compound does not involve the opening of either ATP-sensitive potassium (KATP) channels or large-conductance calcium-activated potassium (KCa) channels. nih.gov While direct studies on this compound in human mammary artery and saphenous vein are limited, these vessels are standard models for assessing vasodilation, and the general principles of this compound's action on vascular smooth muscle and endothelium are expected to be relevant. nih.govarchivesofmedicalscience.com

Vascular TissueSpeciesKey FindingsMechanismReference
Thoracic AortaRatEndothelium-dependent and -independent vasodilation.Nitric Oxide (NO) release from endothelium; direct smooth muscle effect. nih.gov
Coronary ArteriesCanineVasodilation observed.Does not involve KATP or KCa channel opening. nih.gov

Enzyme Kinetic Studies (e.g., PDE isoforms)

The primary biochemical mechanism of action for this compound is the inhibition of the phosphodiesterase 3 (PDE3) enzyme. nih.govwikipedia.orgdrugbank.comnih.gov Phosphodiesterases are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE3 isoform is characterized by its high affinity for both cAMP and cGMP. nih.gov By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within cardiac and vascular smooth muscle cells. nih.govcvpharmacology.com This increase in intracellular cAMP is central to this compound's cardiotonic and vasodilator effects. cvpharmacology.com

Kinetic studies have quantified this compound's inhibitory activity. For instance, at 37°C, the IC50 (the concentration required to inhibit 50% of the enzyme's activity) and Ki (inhibition constant) values for this compound against PDE3 were found to be significantly higher than for other PDE3 inhibitors like levosimendan. frontiersin.org Notably, significantly higher concentrations of this compound are required to inhibit the PDE5 isoform compared to PDE3, indicating its relative selectivity. frontiersin.org

EnzymeParameterValue (at 34°C)Value (at 32°C)NoteReference
PDE3IC509.863 ± 1.709 µM15.07 ± 1.855 µMSignificantly higher than milrinone (B1677136) at these temperatures. frontiersin.org

In Vivo Animal Models

Congestive Heart Failure Models (e.g., Dogs)

The therapeutic potential of this compound has been evaluated in canine models of congestive heart failure (CHF). In models of acute drug-induced heart failure, where cardiac function is depressed by agents like propranolol (B1214883) or verapamil, this compound has demonstrated significant restorative effects. nih.gov Administration of this compound reversed the severe cardiac depression, characterized by a greater than 40% reduction in cardiac contractile force and a 30-50% reduction in cardiac output. nih.gov this compound increased cardiac contractile force, cardiac output, and the maximum rate of left ventricular pressure development (LV dp/dtmax), while simultaneously decreasing preload (central venous pressure). nih.gov Its vasodilator properties also led to a reduction in afterload (total peripheral resistance). nih.gov

In a more chronic model of pacing-induced congestive heart failure in conscious dogs, the effects of this compound were found to be altered after the development of heart failure. nih.gov Before the induction of CHF, this compound produced a positive inotropic effect, increasing the slope of the LV end-systolic pressure-volume relation (Ees). nih.gov However, after the dogs developed CHF, this compound no longer produced a positive inotropic effect. nih.gov Despite the loss of its inotropic action in this chronic model, the vasodilatory effects of this compound were preserved both at rest and during exercise. nih.gov This suggests that in the context of chronic heart failure, the cardiac response to PDE3 inhibition may be attenuated. nih.gov

Table of Hemodynamic Effects of this compound in a Canine Model of Massive Pulmonary Embolism (Note: While not a congestive heart failure model, this provides relevant in vivo hemodynamic data)

ParameterBaselinePost-EmbolismPost-Amrinone (5 min)Post-Amrinone (35 min)Reference
Mean Pulmonary Artery Pressure (mm Hg)13.4 ± 3.744.4 ± 4.835.3 ± 5.1N/A nih.gov
Mean Systemic Arterial Pressure (mm Hg)122 ± 9.535.6 ± 9.898.1 ± 31.1N/A nih.gov
Cardiac Output (L/min)2.73 ± 0.8341.22 ± 0.612.01 ± 0.72.56 ± 0.16 nih.gov

Studies in Normal (Non-Failing) Heart Models

Preclinical investigations in canine models with normal cardiac function have explored the direct effects of this compound on the heart, independent of a disease state. In these studies, it was observed that this compound did not lead to an increase in cardiac output in a normal, non-failing heart. nih.gov This suggests that the positive inotropic effects of this compound are more pronounced in the context of heart failure. The research in these models also highlighted a wide therapeutic index for this compound compared to cardiac glycosides. nih.gov Furthermore, the positive inotropic effect of this compound demonstrated species-dependent variations, with different sensitivities observed in dogs, cats, monkeys, rabbits, and rats. nih.gov

Investigation in Beta-Blocker Poisoning

This compound has been evaluated as a potential therapeutic agent in the context of beta-blocker toxicity. In a canine model of propranolol-induced cardiovascular depression, this compound was effective in reversing the depression of the maximal rate of left ventricular pressure rise (dP/dtmax) and cardiac output. nih.gov The study involved inducing significant cardiovascular depression in dogs with a high dose of propranolol, leading to decreased heart rate, cardiac output, and mean arterial pressure. nih.gov

The administration of this compound led to a significant increase in stroke volume and caused arteriolar vasodilation. nih.gov However, it was noted that this compound did not significantly counteract the bradycardia (slow heart rate) induced by the beta-blocker. nih.gov This lack of positive chronotropic activity may be a limitation in the clinical setting of beta-blocker overdose. nih.gov The study concluded that this compound could be a viable alternative to glucagon (B607659) for reversing the negative inotropic and hypotensive effects of propranolol toxicity. nih.gov

Effects of this compound in a Canine Model of Propranolol Toxicity
Cardiovascular ParameterEffect of this compoundCitation
dP/dtmaxEffective in reversing depression nih.gov
Cardiac OutputEffective in reversing depression nih.gov
Stroke VolumeSignificantly increased nih.gov
Arteriolar VasodilationSimilar degree to glucagon, significantly greater than control nih.gov
Heart Rate (Bradycardia)Did not respond significantly nih.gov

Studies on Insulin (B600854) Secretion in Pancreatic Islets

Research on isolated pancreatic islets has revealed a role for this compound in modulating insulin secretion. As a phosphodiesterase 3B (PDE3B) inhibitor, this compound has been shown to influence intracellular cyclic AMP (cAMP) concentrations, which are known to potentiate insulin release from pancreatic β-cells. atriumhealth.org

In one study, exposing isolated pancreatic islets to this compound for varying durations (15, 30, and 90 minutes) markedly increased insulin secretion induced by 6.7 mM glucose. atriumhealth.org this compound also enhanced insulin secretion stimulated by a combination of glucose and DB-cAMP (an activator of protein kinase A), as well as in combination with phorbol (B1677699) 12-myristate 13-acetate (PMA), an activator of protein kinase C, or acetylcholine. atriumhealth.org Interestingly, the insulin-secretory response to glucose combined with glibenclamide was not altered by this compound. atriumhealth.org These findings suggest that this compound can augment insulin secretion, although its effects are specific to certain stimulatory pathways. atriumhealth.org

Research on Hypothermia-Induced Cardiovascular Dysfunction

Rewarming from accidental hypothermia can be complicated by cardiovascular dysfunction. aacrjournals.org Studies have investigated the potential of phosphodiesterase 3 (PDE3) inhibitors, including this compound, in managing this condition. The rationale is that these agents can support cardiac function and reduce peripheral vascular resistance by modulating cyclic nucleotide levels. aacrjournals.org

An in vitro study examined the effects of this compound on recombinant phosphodiesterase enzymes and inverted erythrocyte membranes at various temperatures, from 37°C down to 20°C. aacrjournals.org The results showed that this compound was able to inhibit PDE enzymes at all tested temperatures. aacrjournals.org Specifically, this compound, along with other PDE3 inhibitors, could suppress the enzymatic degradation and inhibit the extrusion of both cGMP and cAMP at temperatures below 30°C. aacrjournals.org This indicates that the therapeutic effect of this compound on its target molecules is preserved during hypothermia, suggesting its potential as a treatment option for hypothermia-induced cardiac dysfunction. aacrjournals.org

Effect of this compound on PDE3 Inhibition at Various Temperatures
TemperatureEffect on PDE3 InhibitionCitation
37°CInhibited aacrjournals.org
34°CInhibited aacrjournals.org
32°CInhibited aacrjournals.org
28°CInhibited aacrjournals.org
24°CInhibited aacrjournals.org
20°CInhibited aacrjournals.org

Exploratory Research on Novel Effects

Potential Anticancer Activity and Molecular Docking with Integrins and DNA

The investigation into the potential anticancer activities of this compound is an emerging area of research. While the class of phosphodiesterase (PDE) inhibitors, which includes this compound, has shown some preclinical evidence of anti-tumor effects, specific data on this compound remains limited. mdpi.com One study noted that this compound, among other PDE3 inhibitors, either inhibited or reduced tumor growth in the context of gastrointestinal stromal tumors. In another experimental model, this compound was used for its ability to suppress interleukin-12 (B1171171) (IL-12), and this action led to a significant decrease in the prevention of tumor cell metastasis, indicating a complex and indirect role in the context of the tumor microenvironment. atriumhealth.org

To date, there is a notable lack of published research specifically detailing the cytotoxic effects of this compound on various cancer cell lines. Furthermore, computational studies, such as molecular docking, to investigate the binding interactions of this compound with macromolecules like integrins and DNA, have not been reported in the available scientific literature. This represents a significant gap in the understanding of this compound's potential non-cardiac cellular effects and warrants further investigation to explore any direct or indirect anticancer properties.

Immunomodulatory Effects (e.g., TNFα inhibition)

This compound has demonstrated significant immunomodulatory effects, particularly in the context of myocardial inflammatory signaling. Research has shown that this compound can reduce the activation of the key transcription factor nuclear factor-kappa B (NFκB) and limit the production of pro-inflammatory cytokines. researchgate.net

In studies using primary rat cardiomyocyte cultures treated with endotoxin (LPS) or tumor necrosis factor-alpha (TNF-α), this compound significantly reduced NFκB activation, inducible nitric oxide synthase (iNOS) expression, and the production of several cytokines. researchgate.net Notably, this compound was found to decrease the production of TNF-α in a dose-dependent manner. nih.gov These effects were observed to begin at concentrations of 10 to 50 μmol/L. researchgate.net The inhibitory effects of this compound on inflammatory responses were also observed in macrophages and coronary vascular endothelial cells. researchgate.net Interestingly, the mechanism for these anti-inflammatory effects appears to be independent of its phosphodiesterase inhibitory action, as cell-permeable cAMP was found to increase inflammatory gene expression. researchgate.net

Immunomodulatory Effects of this compound
Inflammatory MediatorEffect of this compoundCell TypeCitation
NFκB ActivationReducedCardiomyocytes researchgate.net
iNOS ExpressionReducedCardiomyocytes researchgate.net
TNF-α ProductionDecreasedCardiomyocytes nih.gov
IL-1β ProductionDecreasedCardiomyocytes nih.gov
Macrophage Inflammatory ResponsesSubstantial and dose-dependent inhibitionMacrophages nih.gov

Effects on Decidualization

Preclinical investigations into the direct effects of this compound on the process of decidualization are not extensively documented in existing literature. However, the established mechanism of this compound as a phosphodiesterase 3 (PDE3) inhibitor allows for a scientifically grounded hypothesis regarding its potential influence on this critical reproductive process. wikipedia.org Decidualization, the transformation of endometrial stromal cells into specialized secretory decidual cells, is a pivotal event for successful embryo implantation and the establishment of pregnancy. This process is known to be heavily regulated by intracellular signaling pathways, with cyclic adenosine (B11128) monophosphate (cAMP) playing a central role.

Studies have demonstrated that elevating intracellular cAMP levels is a key trigger for the decidualization of human endometrial stromal cells in vitro. nih.govoup.com This increase in cAMP can be achieved by inhibiting the phosphodiesterase (PDE) enzymes that are responsible for its degradation. Research has specifically highlighted the role of PDE4 in this context. The inhibition of PDE4 has been shown to synergize with signaling molecules like relaxin to promote a robust decidualization response, characterized by increased production of decidual markers such as prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1). nih.gov

This compound, by inhibiting PDE3, also leads to an increase in intracellular cAMP concentrations. lktlabs.comnih.gov This fundamental action suggests a potential for this compound to influence the cAMP-dependent pathways that drive decidualization. While direct experimental evidence is lacking, the known role of other PDE inhibitors in promoting decidualization provides a strong theoretical basis for this compound's potential to exert a similar effect. The table below outlines the established relationships between PDE inhibition, cAMP levels, and decidualization markers, which forms the basis for the hypothesized role of this compound.

Table 1: Role of PDE Inhibition in Decidualization

Compound/FactorTargetEffect on cAMPEffect on Decidualization Markers (PRL, IGFBP-1)
Rolipram (PDE4 Inhibitor)PDE4IncreaseIncrease nih.gov
Relaxin + RolipramPDE4Synergistic IncreaseSynergistic Increase nih.gov
This compound (Hypothesized) PDE3 Increase Potential Increase

Alkaline Phosphatase Inhibition

Experimental studies have identified this compound as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). One study demonstrated that this compound, along with methylxanthines and amiloride, inhibited rat osseous plate TNAP, which was characterized as a type I phosphodiesterase. This inhibitory action was observed in the context of the enzyme's ability to hydrolyze substrates such as ATP and cAMP.

Alkaline phosphatases are a group of enzymes that are widely distributed throughout the body and are involved in various physiological processes, including bone metabolism and signal transduction. The inhibition of these enzymes can have significant biological effects. The classification of inhibitors is typically based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. patsnap.com While the precise kinetics of this compound's inhibition of TNAP have not been fully elucidated in the available literature, its demonstrated inhibitory effect is a notable preclinical finding.

The following table summarizes the key findings from preclinical research regarding the inhibition of alkaline phosphatase by this compound.

Table 2: Preclinical Findings on this compound's Inhibition of Alkaline Phosphatase

EnzymeSource OrganismKey Finding
Tissue-Nonspecific Alkaline Phosphatase (TNAP)Rat (osseous plate)This compound demonstrated an inhibitory effect.

Research Methodologies and Analytical Approaches

Cellular and Biochemical Assays

Cyclic Nucleotide Measurement (cAMP, cGMP)

Measurement of intracellular cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is a fundamental approach in studying Amrinone due to its established role as a phosphodiesterase 3 (PDE3) inhibitor. PDE3 enzymes are responsible for the hydrolysis and inactivation of both cAMP and cGMP. By inhibiting PDE3, this compound leads to an accumulation of these second messengers within cells, particularly in cardiac myocytes and vascular smooth muscle cells wikipedia.orgwikipedia.orgguidetopharmacology.orgxenbase.org.

Studies have demonstrated that this compound's inhibition of PDE3 prevents the breakdown of cAMP, thereby increasing its intracellular levels wikipedia.orgguidetopharmacology.org. This elevation in cAMP is crucial for the compound's positive inotropic effect. Early investigations initially reported no significant changes in global myocardial cAMP levels, leading to controversy regarding cAMP's involvement. However, subsequent research clarified that PDE3 inhibition by this compound induces a regional increase in cAMP within specific microdomains of myocardial cells, especially near the sarcoplasmic reticulum membrane, making global measurements less indicative of its localized effects mims.com.

Research has also explored this compound's ability to modulate cyclic nucleotide regulation under varying physiological conditions, such as hypothermia. A study investigating PDE3 inhibitors at temperatures ranging from 37°C down to 20°C found that this compound was able to suppress enzymatic degradation and inhibit the cellular extrusion of both cGMP and cAMP. At temperatures between 37°C and 34°C, this compound exhibited significantly lower IC₅₀ and Kᵢ values for cAMP expulsion compared to milrinone (B1677136). Similarly, for cGMP efflux, this compound showed significantly lower values at 34°C to 28°C relative to milrinone fishersci.cabiorxiv.orgguidetopharmacology.org.

Table 1: Comparative IC₅₀ and Kᵢ Values for Cyclic Nucleotide Efflux Inhibition by this compound and Milrinone

Cyclic NucleotideTemperature RangeThis compound IC₅₀ (µM)This compound Kᵢ (µM)Milrinone IC₅₀ (µM)Milrinone Kᵢ (µM)Citation
cAMP Efflux37°C – 34°CSignificantly LowerSignificantly Lower-- fishersci.caguidetopharmacology.org
cGMP Efflux34°C – 28°CSignificantly LowerSignificantly Lower-- fishersci.caguidetopharmacology.org

Note: Specific numerical values for this compound were not provided in comparison, only that they were "significantly lower" than Milrinone's values in the cited context.

Protein Kinase Activity Assays

Protein kinase activity assays are vital for understanding the downstream signaling events mediated by this compound's effects on cyclic nucleotides. The increase in intracellular cAMP levels, resulting from PDE3 inhibition, directly activates protein kinase A (PKA) wikipedia.orgguidetopharmacology.org. PKA, a cAMP-dependent protein kinase, plays a critical role in mediating the positive inotropic effect of this compound. This involves the phosphorylation of various proteins within the cardiac contractile machinery wikipedia.orgguidetopharmacology.org. For instance, PKA phosphorylates and deactivates phospholambans, which in turn inhibit the sarco/endoplasmic reticulum calcium ATPase (SERCA). SERCA is responsible for removing calcium ions from the cytoplasm and storing them in the sarcoplasmic reticulum, thus contributing to cardiac relaxation (lusitropic effect) wikipedia.org.

Studies have also investigated the direct interaction of this compound with protein kinases. Research indicates that this compound can inhibit cyclic AMP-dependent protein kinase activity by competitively binding to ATP sites, rather than cAMP binding sites tci-chemical-trading.com. The dissociation constants (Kᵢ) for this compound's binding to ATP sites on protein kinase were determined to be in the range of 100-300 µM tci-chemical-trading.com. While these concentrations are generally higher than those used clinically, this finding suggests that this compound can serve as a valuable tool for investigating protein kinase-mediated reactions in experimental settings tci-chemical-trading.com.

Table 2: Dissociation Constants (Kᵢ) for this compound on Protein Kinase Activity

Target EnzymeMechanism of InhibitionKᵢ (µM)Citation
cAMP-dependent Protein KinaseCompetition with ATP binding sites100-300 tci-chemical-trading.com

Calcium Transients and Flux Measurements

Calcium transients and flux measurements are crucial for elucidating how this compound enhances cardiac contractility, given that calcium handling is central to excitation-contraction coupling in myocardial cells. This compound has been shown to increase contractions in the heart by selectively enhancing high-gain calcium-induced calcium release (CICR) wikipedia.org. This positive inotropic effect is mediated through the phosphorylation of proteins via cAMP-dependent protein kinase A (PKA) and Ca²⁺-calmodulin kinase pathways, which ultimately contributes to the contraction of myocytes wikipedia.org.

Beyond its effects on intracellular calcium release, this compound also stimulates calcium ion influx into the cardiac cell wikipedia.org. Investigations using dog erythrocytes, which possess a passive Ca and Na movement system resembling the Ca-Na exchanger found in cardiac muscle, revealed that this compound stimulates net calcium uptake. This action specifically targets calcium influx rather than efflux. The influence of this compound on calcium uptake is further enhanced when cells are placed in low sodium media and is abolished by increasing external sodium or decreasing intracellular sodium. These findings suggest that this compound potentiates passive calcium entry into cells via a sodium-dependent pathway wikipedia.org. If a similar mechanism of calcium movement through myocardial sarcolemma exists, it could explain this compound's inotropic action by increasing intracellular calcium levels wikipedia.org.

Enzyme Activity Assays (e.g., PDE, Na+/K+-ATPase)

Enzyme activity assays are fundamental for characterizing this compound's direct molecular targets and its specificity.

Phosphodiesterase (PDE) Activity: this compound's primary mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3) wikipedia.orgwikipedia.orgguidetopharmacology.orgxenbase.orgthermofisher.com. This inhibition prevents the enzymatic degradation of cyclic nucleotides, primarily cAMP and cGMP wikipedia.org. Studies have consistently demonstrated this compound's capacity to inhibit PDE3 enzymes across a range of temperatures, from normothermic (37°C) down to severe hypothermic conditions (20°C) fishersci.cabiorxiv.org. Comparative analyses with other PDE3 inhibitors, such as milrinone and levosimendan, indicate that this compound is less selective in its PDE5/PDE3 inhibition ratios biorxiv.org. For instance, this compound's PDE5/PDE3 selectivity ratios ranged from 10.38 at 37°C to 3.98 at 20°C, suggesting a broader inhibitory profile compared to more selective agents biorxiv.org.

Research findings also illustrate the functional consequences of PDE3 inhibition by this compound. For example, this compound at a concentration of 100 µM significantly increased isoproterenol-induced lipolysis in rat adipocytes. This effect is consistent with the known mechanism of PDE inhibitors, which enhance lipolysis through the elevation of intracellular cAMP levels.

Na+/K+-ATPase Activity: Investigations into the potential effects of this compound on other crucial ion pumps, such as Na+/K+-ATPase, have been conducted. Early research and subsequent studies consistently reported that this compound does not inhibit Na+/K+-ATPase activity mims.com. When evaluating the mechanisms responsible for positive inotropic responses, including ATP-dependent Ca²⁺ uptake, Ca²⁺-ATPase, Na+/K+-ATPase, and Na+/Ca²⁺ exchange carrier systems, it was found that this compound did not inhibit these enzyme or transport systems. This indicates a selective action of this compound, primarily targeting PDE3 without direct interference with the Na+/K+-ATPase pump.

Future Research Directions and Translational Implications

Exploration of Novel Therapeutic Targets

The inherent limitations of traditional inotropic agents underscore the urgent need for exploring novel therapeutic targets in heart failure. wikipedia.orgtcichemicals.com Future research aims to identify mechanisms that can improve myocardial contractility while circumventing the adverse effects associated with increased intracellular calcium or heightened myocardial energy consumption. wikipedia.orgtcichemicals.comwikidata.orgnih.gov

Several promising avenues for novel therapeutic targets are currently under investigation:

Cardiac Myosin Activators: Compounds such as Omecamtiv mecarbil represent a new class of agents that directly enhance myocardial contractility by activating cardiac myosin, the motor protein responsible for muscle contraction. This mechanism is distinct from traditional inotropes as it improves cardiac performance without increasing intracellular calcium levels or myocardial oxygen consumption. wikipedia.orgwikidata.orgnih.govlipidmaps.org

Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA2a) Modulators: SERCA2a is an enzyme crucial for regulating calcium fluxes within cardiomyocytes, playing a vital role in cardiac contractility and relaxation. Reduced SERCA2a activity is a hallmark of heart failure, leading to impaired calcium reuptake by the sarcoplasmic reticulum and subsequently less calcium available for release during systole. wikidata.orgwikipedia.org Modulating SERCA2a activity presents a potential strategy to restore normal calcium handling. wikipedia.org

Ryanodine (B192298) Receptor (RyR) Stabilization: Research is also focused on stabilizing the ryanodine receptor to minimize calcium leak from the sarcoplasmic reticulum, which contributes to contractile dysfunction in heart failure. wikipedia.org

Soluble Guanylate Cyclase (sGC) Stimulators: Drugs like Vericiguat, which stimulate soluble guanylate cyclase, represent another novel approach. By enhancing the production of cyclic guanosine (B1672433) monophosphate (cGMP), these agents promote smooth muscle relaxation and vasodilation, contributing to improved cardiac function. wikidata.orgnih.gov

Other Phosphodiesterase Isoforms: Beyond PDE3, other PDE families such as PDE1, PDE2, PDE4, PDE5, PDE9, and PDE10 are being investigated as potential therapeutic targets. Each of these isoforms possesses unique enzymatic properties and subcellular localizations, offering opportunities for more selective modulation of cyclic nucleotide signaling pathways in the heart. wikipedia.org

Refined Understanding of Subcellular Compartmentalization of cAMP and PDEs

A refined understanding of the subcellular compartmentalization of cyclic adenosine (B11128) monophosphate (cAMP) and phosphodiesterases (PDEs) is crucial for developing more precise and effective cardiac therapies. cAMP, a ubiquitous intracellular second messenger, plays a pivotal role in regulating various aspects of cardiac function, including heart rate, contractility, and relaxation. nih.gov The ability of different G-protein coupled receptors to elicit distinct functional responses, despite stimulating cAMP production, is attributed to the tight spatial and temporal organization of cAMP signaling within discrete subcellular microdomains or nanodomains. nih.gov

Phosphodiesterases, including PDE3, are key regulators of these local cAMP pools. They precisely control the amplitude, duration, and spread of cAMP signals by hydrolyzing cAMP at specific intracellular locations, thereby shaping intracellular signaling microdomains. wikipedia.orgnih.gov For instance, PDE3A is predominantly localized at the sarcoplasmic reticulum within cardiomyocytes. Dysregulation and reorganization of PDE signaling have been observed in cardiovascular diseases, contributing to disease progression. wikipedia.orgnih.gov

Non-selective inhibition of PDEs can disrupt these precise cAMP gradients, leading to a global activation of protein kinase A (PKA) and potentially eliciting non-specific or toxic effects, which may explain some of the adverse outcomes associated with older PDE inhibitors. Future research is focused on elucidating the molecular organization underpinning cAMP compartmentalization, including the specific subcellular localization of various PDE isoforms, to enable the development of therapies that selectively target these localized signaling pathways. nih.gov

Development of Improved PDE3 Inhibitors

Amrinone, a pioneering PDE3 inhibitor, paved the way for subsequent compounds like Milrinone (B1677136). While these first and second-generation PDE3 inhibitors have proven valuable in acute settings, their long-term use in chronic heart failure has been linked to increased mortality, primarily due to adverse events such as arrhythmias, apoptosis, and cardiac hypertrophy. wikidoc.orgciteab.com These detrimental effects are thought to stem, in part, from the non-selective inhibition of different PDE3 isoforms. wikidoc.org

The current focus in PDE3 inhibitor research is on developing next-generation compounds with improved selectivity. wikidoc.org The aim is to design inhibitors that can modulate PDE3 activity with greater precision, potentially by targeting specific PDE3 isoforms (e.g., PDE3A1 or PDE3A2) to achieve the desired positive inotropic and vasodilatory effects without triggering the adverse long-term outcomes. wikidoc.org This endeavor involves advanced techniques such as high-throughput screening and computational modeling to accelerate the discovery and optimization of novel PDE3 inhibitors. wikidoc.org The ultimate goal is to translate these advancements into safer, more effective, and personalized therapeutic strategies for patients. wikidoc.org

Repurposing Potential in Other Disease States

The widespread expression of PDE3 in various tissues and organs beyond the heart makes PDE3 inhibitors attractive candidates for repurposing in a range of other disease states. wikidoc.org While traditionally recognized for their cardiovascular applications, research is expanding into their potential utility in non-cardiac conditions:

Peripheral Artery Disease: Cilostazol (B1669032), a PDE3 inhibitor with a comparatively weaker positive inotropic effect than this compound or Milrinone, has demonstrated efficacy in the treatment of intermittent claudication, a symptom of peripheral artery disease. It is associated with fewer cardiac adverse effects. wikipedia.orgciteab.com

Thrombotic Conditions: PDE3 inhibitors play a role in regulating platelet function, and their modulation is being explored for anti-thrombotic applications.

Inflammatory Diseases: Emerging data suggest a potential role for PDE3 inhibitors in inflammatory conditions.

Respiratory Conditions: Due to their effects on airway smooth muscle, PDE3 inhibitors are being investigated for potential bronchodilator properties and in the management of certain respiratory disorders. citeab.com

Cancer Therapy: Preclinical studies have indicated that positive inotropic agents, including phosphodiesterase inhibitors, may exhibit anti-tumor activity. This potential is linked to their ability to modulate intracellular signaling pathways and increase cyclic AMP levels within cancer cells.

This broad tissue distribution and diverse physiological roles of PDE3 suggest a significant repurposing potential for this compound and other PDE3 inhibitors, extending their therapeutic reach beyond their primary cardiovascular indications.

常见问题

Basic: What is the mechanism of action of amrinone, and how does it influence experimental design in cardiovascular research?

This compound acts as a phosphodiesterase 3 (PDE3) inhibitor, increasing intracellular cyclic AMP (cAMP) levels, which enhances calcium influx in cardiac myocytes, thereby improving myocardial contractility and vasodilation . In experimental design, researchers must account for its dual hemodynamic effects:

  • Cardiac Output : Measure changes via echocardiography or pressure-volume loops.
  • Vascular Resistance : Use invasive blood pressure monitoring or flow-mediated dilation assays.
    Standard models include isolated heart preparations (e.g., Langendorff) and in vivo studies in heart failure models (e.g., coronary ligation in rodents). Dose optimization is critical due to its narrow therapeutic index .

Advanced: How do contradictory findings on this compound’s long-term efficacy in heart failure trials inform experimental design for inotropic agents?

The 1985 multicenter trial found no significant improvement in symptoms, exercise tolerance, or mortality with oral this compound compared to placebo, despite acute benefits . Key methodological considerations for resolving contradictions:

  • Endpoint Selection : Prioritize hard endpoints (e.g., mortality) over surrogate markers (e.g., ejection fraction).
  • Population Stratification : Subgroup analysis for comorbidities (e.g., renal dysfunction) that alter drug metabolism.
  • Combination Therapies : Evaluate interactions with β-blockers or ACE inhibitors to mimic clinical polypharmacy .

Basic: What are standard pharmacokinetic parameters for this compound in preclinical studies, and how are they measured?

This compound’s half-life (1.5–2.5 hours) and bioavailability (93–97% IV) require frequent dosing in chronic models. Methodologies include:

  • Plasma Concentration : High-performance liquid chromatography (HPLC) or mass spectrometry.
  • Tissue Distribution : Radiolabeled this compound in autoradiography studies.
  • Dose Escalation : Start at 0.5 mg/kg IV bolus followed by 5–10 μg/kg/min infusion, adjusting based on hemodynamic response .

Advanced: How can researchers reconcile this compound’s thermogenic effects with its clinical utility in critically ill patients?

In healthy volunteers, this compound increased resting metabolic rate by 3.7–4.5% at high doses, likely due to PDE3-mediated lipolysis (elevated free fatty acids) . However, in critically ill patients:

  • Oxygen Debt : Monitor mixed venous oxygen saturation (SvO₂) to assess tissue perfusion.
  • Calorimetry : Use indirect calorimetry to distinguish drug-induced thermogenesis from sepsis-related hypermetabolism.
  • Dose Titration : Balance inotropic benefits against metabolic demands in shock models .

Basic: What are validated in vitro models to study this compound’s vasodilatory effects?

  • Isolated Vessel Rings : Measure tension changes in coronary or pulmonary arteries precontracted with KCl or phenylephrine.
  • Cell-Based Assays : cAMP quantification in vascular smooth muscle cells using ELISA or FRET-based sensors.
  • Microfluidic Systems : Mimic shear stress in coronary circulation to study flow-mediated dilation .

Advanced: How does this compound modulate isoflurane’s cardiovascular effects, and what experimental protocols are used to study this interaction?

This compound reverses isoflurane-induced cardiac depression by augmenting cAMP, neutralizing negative inotropy. Key protocols:

  • Isolated Heart Models : Guinea pig hearts perfused with 1.5–3.0% isoflurane and this compound (10–500 μM), measuring left ventricular pressure (LVP) and coronary flow .
  • Dose-Response Analysis : Log-linear regression to quantify synergism in coronary vasodilation.
  • Control for Autoregulation : Use adenosine to induce maximal coronary flow as a reference .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • ANOVA with Post Hoc Tests : Compare means across multiple doses (e.g., 10, 50, 100, 500 μM).
  • Linear Regression : Correlate cAMP levels with hemodynamic outcomes.
  • Survival Analysis : Kaplan-Meier curves for mortality endpoints in long-term studies .

Advanced: How can researchers address discrepancies between this compound’s acute hemodynamic benefits and lack of long-term survival improvement?

  • Pathway Analysis : Investigate PDE3 downregulation or β-adrenergic desensitization in chronic models.
  • Biomarker Integration : Pair hemodynamic data with serum markers of myocardial injury (e.g., troponin, NT-proBNP).
  • Preclinical-to-Clinical Translation : Use meta-analysis to compare animal and human trial outcomes .

Basic: What safety parameters must be monitored in this compound studies involving human subjects?

  • Thrombocytopenia : Regular platelet counts (risk increases with prolonged use).
  • Arrhythmias : Continuous ECG monitoring for ventricular ectopy.
  • Hypotension : Invasive blood pressure tracking during vasodilation .

Advanced: What experimental frameworks optimize the study of this compound in pulmonary hypertension?

  • Chronic Hypoxia Models : Rodents exposed to 10% O₂ for 3–4 weeks to induce pulmonary vascular remodeling.
  • Right Heart Catheterization : Measure pulmonary vascular resistance (PVR) and cardiac index.
  • Gene Expression Profiling : RNA sequencing to assess PDE3A/B isoform expression in lung tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amrinone
Reactant of Route 2
Reactant of Route 2
Amrinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。